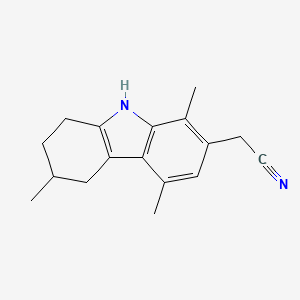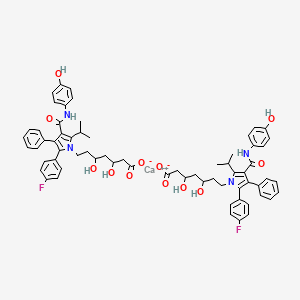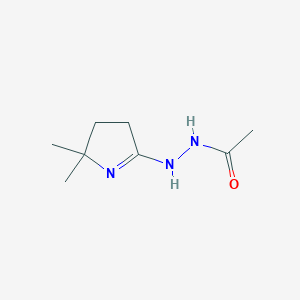
2-(1,4,6-trimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- is a complex organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- typically involves multi-step organic reactions. One common method involves the cyclization of substituted phenylhydrazines with cyclohexanone, followed by functional group modifications. For instance, acetyl chloride can be added to 1,2,3,4-tetrahydro-9H-carbazole dissolved in glacial acetic acid, and the mixture is refluxed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride for acetylation, hydrogen peroxide for oxidation, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and concentration of reactants play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include carbazolones, tetrahydrocarbazoles, and other functionalized derivatives. These products can have diverse applications in pharmaceuticals, materials science, and organic electronics.
Wissenschaftliche Forschungsanwendungen
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler derivative with similar core structure but fewer functional groups.
Carbazole: The parent compound with a fully aromatic structure and diverse applications.
5,6,7,8-Tetrahydrocarbazole: Another derivative with different substitution patterns and reactivity.
Uniqueness
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- is unique due to its specific functional groups, which enhance its chemical reactivity and potential applications
Eigenschaften
CAS-Nummer |
57411-99-1 |
|---|---|
Molekularformel |
C17H20N2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
2-(1,4,6-trimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C17H20N2/c1-10-4-5-15-14(8-10)16-11(2)9-13(6-7-18)12(3)17(16)19-15/h9-10,19H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
ZLFLHZVSCHEIIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C3=C(N2)C(=C(C=C3C)CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)






![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)

![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)

![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
